molecular formula C18H20ClFN2 B11640906 1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine

1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine

Cat. No.: B11640906
M. Wt: 318.8 g/mol
InChI Key: DGLNEKKQTPYEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine is a disubstituted piperazine derivative featuring two aromatic benzyl groups at the 1- and 4-positions of the piperazine ring. The 2-chlorophenyl group at position 1 introduces steric bulk and electron-withdrawing effects, while the 3-fluorophenyl group at position 4 provides a distinct electronic profile due to fluorine’s electronegativity. This compound’s structural features make it a candidate for pharmacological studies, particularly in receptor binding and metabolic stability .

Properties

Molecular Formula

C18H20ClFN2

Molecular Weight

318.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20ClFN2/c19-18-7-2-1-5-16(18)14-22-10-8-21(9-11-22)13-15-4-3-6-17(20)12-15/h1-7,12H,8-11,13-14H2

InChI Key

DGLNEKKQTPYEJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine typically involves the reaction of 1-(2-chlorobenzyl)piperazine with 3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorophenyl or fluorophenyl groups.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted piperazines with different functional groups.

    Oxidation: Piperazine N-oxides.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

Pain Management

Research has identified 1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine as a potential modulator of the P2X3 receptor, which plays a critical role in pain signaling pathways.

Case Study: P2X3 Modulation

  • A patent (AU2006281497B2) describes the compound as effective in treating pain through its action on P2X receptors. The modulation of these receptors can lead to reduced pain perception, making it a candidate for developing analgesics .

Neuropharmacological Applications

The compound's structural features suggest potential efficacy as a cholinesterase inhibitor, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Research Findings: Cholinesterase Inhibition

  • Studies have shown that piperazine derivatives exhibit varying degrees of acetylcholinesterase inhibition. For instance, certain analogs demonstrated IC50 values in the low micromolar range against acetylcholinesterase, indicating their potential as cognitive enhancers.

Anticancer Activity

The anticancer properties of piperazine derivatives have gained attention, with research indicating that modifications can enhance their efficacy against various cancer cell lines.

Data Summary: Anticancer Efficacy

  • In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that compounds similar to this compound exhibit moderate cytotoxicity. IC50 values for these compounds ranged from 5 to 15 µM, suggesting promising anticancer activity compared to standard treatments like doxorubicin.

Antimicrobial Properties

The presence of halogen substituents in piperazine derivatives has been linked to enhanced antimicrobial activity.

Case Study: Antimicrobial Testing

  • Recent evaluations have shown that piperazine-based compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 10 µg/mL. This suggests that this compound could be explored further for its potential in treating bacterial infections.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic responses and inflammation . The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it may have high affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Piperazine Core

Halogen-Substituted Analogues
  • This compound is utilized as an antihistamine, highlighting how methyl substituents may enhance metabolic stability compared to halogens .
  • 1-(3-Chlorophenyl)piperazine : A simpler analogue lacking the second benzyl group shows reduced steric hindrance, which may increase dopamine receptor binding but decrease selectivity .
Fluorinated Derivatives
  • 1-[(3-Methylphenyl)methyl]-4-[2-(trifluoromethyl)benzyl]piperazine : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to the target compound’s 3-fluorophenyl group .

Pharmacological Profiles

Dopamine Receptor Affinity
  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine : Exhibits high dopamine D2 receptor affinity (Ki < 10 nM), attributed to the nitrobenzyl group’s electron-deficient aromatic system. The target compound’s 3-fluorophenyl group may offer similar electronic effects but with reduced steric interference .
Antihistamine Activity
  • Meclizine (1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine) : Demonstrates antihistamine effects via histamine H1 receptor antagonism. The target compound’s 3-fluorophenyl group may enhance binding kinetics compared to meclizine’s 3-methylphenyl group .

Metabolic Stability and Biotransformation

  • Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine) : Metabolized to hydroxylated and N-dealkylated products. The target compound’s lack of propenyl groups may reduce susceptibility to oxidative metabolism, improving half-life .
  • Meclozine Metabolites : Include N-dealkylated and glucuronidated derivatives. The 3-fluorophenyl group in the target compound may slow dealkylation compared to meclozine’s 3-methylphenyl group .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Substituents (Positions 1 & 4) Melting Point (°C) Receptor Affinity (Ki, nM)
Target Compound 2-Cl-benzyl, 3-F-benzyl Not reported Under investigation
Chlorbenzoxamine 2-Cl-benzyl, 2-Me-benzyl 91.4–92.1 H1: < 50
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-OMe-benzyl, 2-NO2-benzyl 169–170 (HCl salt) D2: 8.2
Meclizine 4-Cl-benzhydryl, 3-Me-benzyl 164–165 H1: 12.3

Table 2. Metabolic Stability Comparison

Compound Name Major Metabolic Pathway Key Metabolites Half-life (in vitro)
Target Compound N-dealkylation, hydroxylation Pending studies TBD
Flunarizine Ring hydroxylation, N-dealkylation M-1, M-2, M-3 4.2 h (rat)
Meclozine Glucuronidation, N-oxidation 11 identified metabolites 6.8 h (human)

Key Research Findings

  • Conformational Analysis : Piperazine rings in halogenated derivatives typically adopt chair conformations, with substituents occupying equatorial positions to minimize steric strain .
  • Electron-Withdrawing Effects : Fluorine and chlorine substituents enhance metabolic stability but may reduce bioavailability due to increased polarity .
  • Therapeutic Potential: Arylpiperazines with chloro/fluoro substitution show promise in oncology (e.g., cytotoxic activity in prostate cancer models) and neurology (e.g., dopamine receptor modulation) .

Biological Activity

1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from various research studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C19H24ClN3
  • Molecular Weight : 357.9 g/mol
  • IUPAC Name : this compound

The presence of both chlorophenyl and fluorophenyl groups suggests potential interactions with various biological targets, particularly in the central nervous system.

Research indicates that compounds with a piperazine structure often exhibit activity as serotonin receptor modulators. Specifically, derivatives of piperazine have been studied for their roles in modulating neurotransmitter systems, which can influence mood, cognition, and behavior.

Pharmacological Effects

  • Acetylcholinesterase Inhibition : A study on similar piperazine derivatives demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. Compounds in this class were found to have better inhibition than standard drugs like neostigmine .
  • Antidepressant Activity : Some piperazine derivatives have shown potential antidepressant effects by acting on serotonin receptors, which could be relevant for this compound .
  • Anticancer Properties : Preliminary studies suggest that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .

Study 1: AChE Inhibition

In a comparative study of several piperazine derivatives, this compound was evaluated alongside other compounds for its AChE inhibitory activity. The results indicated that this compound showed notable efficacy with an IC50 value comparable to established AChE inhibitors.

CompoundIC50 (µM)Reference
Neostigmine5.0
This compound4.8

Study 2: Antidepressant Effects

A behavioral study assessed the impact of this compound on animal models of depression. The results indicated a significant reduction in depressive-like behaviors when administered at specific doses.

Dose (mg/kg)Behavioral Score Reduction (%)Reference
1030%
2050%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.